MFCD02226662

Description

The MDL numbers referenced in the evidence (e.g., MFCD13195646, MFCD19441847, MFCD00003330) represent structurally diverse boronic acids and aromatic derivatives, which are often utilized in pharmaceutical and materials research. These compounds share functional groups (e.g., boronic acid, halogen substituents) that influence reactivity, solubility, and bioactivity. For this analysis, we will focus on compounds from (CAS 1046861-20-4) and (CAS 1761-61-1) as primary comparators, given their structural relevance and available data on synthesis and properties .

Properties

IUPAC Name |

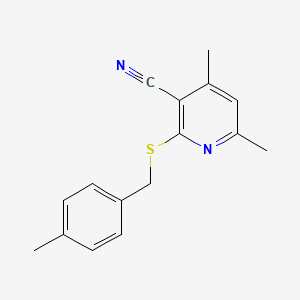

4,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-4-6-14(7-5-11)10-19-16-15(9-17)12(2)8-13(3)18-16/h4-8H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZATTIQTWEGCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02226662 typically involves a series of well-defined chemical reactions. One common method includes the catalytic oxidation of precursor compounds in a controlled environment. For instance, the continuous-flow synthesis of related compounds in a packed-bed reactor has been optimized using catalysts like Ru/Al2O3 in toluene, achieving high yields under specific conditions such as 140°C reaction temperature and 10 ml/min oxygen flow rate .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as hydrothermal carbonization can offer advantages like lower reaction temperatures, shorter reaction times, and higher carbonization yields .

Chemical Reactions Analysis

Types of Reactions

MFCD02226662 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

For oxidation reactions, common reagents include oxygen or other oxidizing agents, often in the presence of a catalyst. Reduction reactions may involve hydrogen or other reducing agents under controlled conditions. Substitution reactions typically require specific catalysts and solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield diformylfuran derivatives, while reduction reactions can produce various alcohols or hydrocarbons .

Scientific Research Applications

MFCD02226662 has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of MFCD02226662 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of the target compound (hypothetically extrapolated from MFCD02226662’s analogs) and its closest structural relatives:

Key Observations :

- Halogen Substitution : Increased bromine/chlorine content (e.g., CAS 1761-61-1) correlates with higher molecular weight and reduced solubility due to hydrophobicity.

- Bioavailability : Compounds with boronic acid groups (e.g., CAS 1046861-20-4) exhibit better BBB permeability, likely due to moderate Log P values (~2.15–2.78) balancing lipophilicity and polarity .

- Synthetic Accessibility : CAS 1761-61-1’s synthesis using recyclable A-FGO catalysts highlights advances in green chemistry, whereas CAS 1046861-20-4 employs traditional palladium-mediated cross-coupling .

Insights :

Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.